1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine
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Overview
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine typically involves the reaction of piperidine with a suitable boronic ester precursor. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to introduce the dioxaborolane group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Scientific Research Applications
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism by which 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a phenyl group instead of a piperidine ring and is used in similar applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a pyridine ring and is used as an intermediate in the synthesis of biologically active molecules.
Properties
Molecular Formula |
C14H28BNO2 |
---|---|
Molecular Weight |
253.19 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-12-16-10-6-5-7-11-16/h5-12H2,1-4H3 |
InChI Key |
YOYUQSNJZRJRNZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCC2 |
Origin of Product |
United States |
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